3-(2,3,4-Trimethoxyphenyl)propan-1-ol
CAS No.: 106800-17-3
Cat. No.: VC20748189
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106800-17-3 |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 3-(2,3,4-trimethoxyphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3 |
| Standard InChI Key | NVJIPXOAKYNFFE-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)CCCO)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)CCCO)OC)OC |
Introduction
3-(2,3,4-Trimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula CHO and a molecular weight of 226.27 g/mol . It is also known by other names such as Benzenepropanol, 2,3,4-trimethoxy-. This compound is of interest in various fields due to its unique chemical structure and potential applications.
Synthesis and Preparation
While specific synthesis methods for 3-(2,3,4-Trimethoxyphenyl)propan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts alkylation or the reduction of corresponding aldehydes or ketones. The synthesis typically requires careful control of reaction conditions to achieve the desired substitution pattern on the phenyl ring.
Biological and Chemical Applications
Although specific biological activities of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol are not well-documented, compounds with similar structures often exhibit antioxidant, anticancer, or antimicrobial properties. For instance, derivatives of phenylpropanol with various substitutions have shown potential in drug design due to their ability to interact with biological targets .
Similar Compounds
-
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives have shown significant antioxidant and anticancer activities .
-
1,3-Diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic effects against certain cancer cell lines .
Research Implications
The study of compounds like 3-(2,3,4-Trimethoxyphenyl)propan-1-ol contributes to understanding the structure-activity relationship in drug design. The presence of methoxy groups can influence the compound's solubility, lipophilicity, and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume